REACTION_CXSMILES
|
[F:1][C:2]1([F:19])[CH2:7][CH2:6][C:5](/[C:15](=[N:17]\O)/[CH3:16])([C:8]2[CH:9]=[N:10][C:11]([CH3:14])=[N:12][CH:13]=2)[CH2:4][CH2:3]1.N>[Ni]>[F:19][C:2]1([F:1])[CH2:3][CH2:4][C:5]([CH:15]([NH2:17])[CH3:16])([C:8]2[CH:13]=[N:12][C:11]([CH3:14])=[N:10][CH:9]=2)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
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320 mg
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)(C=1C=NC(=NC1)C)\C(\C)=N/O)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C=1C=NC(=NC1)C)C(C)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |